molecular formula C13H23N3O2S B3012105 1-(butylsulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2176070-17-8

1-(butylsulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B3012105
CAS No.: 2176070-17-8
M. Wt: 285.41
InChI Key: UJDNDMDPCHKDDS-UHFFFAOYSA-N
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Description

1-(Butylsulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a chemical compound that belongs to the class of piperidines This compound is characterized by the presence of a butylsulfonyl group attached to the piperidine ring and a 1-methyl-1H-pyrazol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butylsulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.

    Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via sulfonylation reactions using reagents such as butylsulfonyl chloride.

    Attachment of the 1-Methyl-1H-Pyrazol-3-yl Group: The final step involves the attachment of the 1-methyl-1H-pyrazol-3-yl group to the piperidine ring through a substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Butylsulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(Butylsulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(butylsulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. The butylsulfonyl group and the pyrazolyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(Butylsulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine: Similar structure but with a different position of the pyrazolyl group.

    1-(Butylsulfonyl)-3-(1-ethyl-1H-pyrazol-3-yl)piperidine: Similar structure but with an ethyl group instead of a methyl group on the pyrazolyl ring.

Uniqueness

1-(Butylsulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to the specific positioning of the butylsulfonyl and pyrazolyl groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-butylsulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2S/c1-3-4-10-19(17,18)16-8-5-6-12(11-16)13-7-9-15(2)14-13/h7,9,12H,3-6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDNDMDPCHKDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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